
D-Glucose-18O-2: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Glucose-18O-2

Cat. No.: B12398646 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research,

enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics.

Among these, D-Glucose-18O-2, a non-radioactive, stable isotope-labeled form of glucose,

has emerged as a critical tracer for elucidating the intricate network of glucose metabolism.

This technical guide provides a comprehensive overview of D-Glucose-18O-2, its properties,

and detailed methodologies for its application in metabolic research.

Core Concepts: Understanding D-Glucose-18O-2
D-Glucose-18O-2 is a form of D-glucose where the oxygen atom on the second carbon (C2) is

replaced with the stable isotope oxygen-18 (¹⁸O). This isotopic substitution results in a

molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass.

This mass difference allows for its detection and differentiation from the naturally abundant ¹⁶O-

glucose by mass spectrometry (MS), making it an invaluable tool for tracing the metabolic fate

of glucose in various biological systems.[1]

The primary application of D-Glucose-18O-2 lies in its use as a metabolic tracer.[2][3] When

introduced into a biological system, it is taken up by cells and enters metabolic pathways such

as glycolysis and the pentose phosphate pathway (PPP). By analyzing the incorporation of the

¹⁸O label into downstream metabolites, researchers can quantitatively assess the contribution

of glucose to these pathways and identify alterations in metabolic fluxes under different

physiological or pathological conditions.
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Physicochemical Properties
A clear understanding of the physicochemical properties of D-Glucose-18O-2 is essential for

its effective use in experimental settings. The key properties are summarized in the table

below.

Property Value Reference

Molecular Formula C₆H₁₂O₅¹⁸O [4]

Molecular Weight 182.16 g/mol [4]

Appearance White or colorless solid [5][6]

Solubility

Highly soluble in water;

sparingly soluble in methanol

and ethanol.

[5][6]

Storage Conditions

Store at 2-8°C for short-term

and -20°C for long-term

storage. Keep in a dry place.

[5]

Isotopic Enrichment Typically >90 atom-% ¹⁸O

Unlabeled CAS Number 50-99-7 [1][5]

Experimental Protocols
The successful application of D-Glucose-18O-2 in metabolic tracing studies relies on

meticulously planned and executed experimental protocols. Below are detailed methodologies

for a typical in vitro cell culture experiment and the subsequent analysis by mass spectrometry.

In Vitro Labeling of Adherent Cells
This protocol outlines the steps for labeling adherent cancer cells with D-Glucose-18O-2 to

study glucose metabolism.

Materials:

Adherent cells of interest (e.g., cancer cell line)
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Complete cell culture medium

D-Glucose-18O-2

Phosphate-buffered saline (PBS), pre-warmed to 37°C

Ice-cold 80% methanol (LC-MS grade)

Cell scraper

Microcentrifuge tubes

Liquid nitrogen (optional)

Procedure:

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes)

and grow until they reach the desired confluency (typically 70-80%).

Media Preparation: Prepare the labeling medium by dissolving D-Glucose-18O-2 in glucose-

free culture medium to the desired final concentration (e.g., 25 mM). Ensure complete

dissolution.

Labeling:

Aspirate the existing culture medium from the cells.

Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.

Add the prepared D-Glucose-18O-2 labeling medium to the cells.

Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to

monitor the dynamic incorporation of the isotope.

Metabolite Extraction:

At each time point, rapidly aspirate the labeling medium.

Wash the cells once with ice-cold PBS.
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Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

For a 10 cm dish, 1 mL is typically used.

(Optional but recommended for rapid quenching of metabolism) Snap-freeze the cell

monolayer by adding liquid nitrogen directly to the dish before adding the cold methanol.

Place the culture vessel on ice and incubate for 10-15 minutes to allow for complete cell

lysis and protein precipitation.

Using a cell scraper, scrape the cells into the methanol solution.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Sample Processing:

Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet

cell debris and precipitated proteins.

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-

chilled microcentrifuge tube.

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

Store the dried metabolite pellets at -80°C until analysis.

Quantification by Mass Spectrometry
This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites by liquid

chromatography-mass spectrometry (LC-MS).

Materials:

Dried metabolite extracts

LC-MS grade water

LC-MS instrument (e.g., Q-TOF or Orbitrap)

Appropriate LC column for polar metabolite separation (e.g., HILIC)
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Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of LC-

MS grade water (e.g., 50-100 µL). Vortex briefly and centrifuge to pellet any insoluble

material.

LC-MS Analysis:

Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS system.

Separate the metabolites using a suitable chromatographic gradient.

Acquire mass spectra in full scan mode to detect all ions within a specified mass range.

The high resolution and mass accuracy of instruments like Q-TOF or Orbitrap are crucial

for resolving and identifying isotopologues.

Data Analysis:

Identify the mass-to-charge ratio (m/z) of the unlabeled (M+0) and the ¹⁸O-labeled (M+2)

isotopologues of downstream metabolites of interest (e.g., lactate, citrate).

Integrate the peak areas for each isotopologue.

Calculate the fractional enrichment of ¹⁸O in each metabolite at each time point. This is

determined by the ratio of the labeled isotopologue's peak area to the sum of the peak

areas of all isotopologues of that metabolite.

The rate of ¹⁸O incorporation provides a measure of the metabolic flux through the

pathway.

Signaling Pathways and Experimental Workflows
D-Glucose-18O-2 is instrumental in dissecting key metabolic pathways. The following

diagrams, generated using the DOT language for Graphviz, illustrate the tracing of the ¹⁸O label

through glycolysis and an experimental workflow for a typical stable isotope tracing experiment.

Tracing ¹⁸O from D-Glucose-18O-2 through Glycolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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